5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an N-substituted phenyl group with a propan-2-yl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and methoxylated benzene derivative with 4-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dehalogenated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzamide: Lacks the N-substituted phenyl group.
2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide: Lacks the bromine atom.
5-bromo-N-[4-(propan-2-yl)phenyl]benzamide: Lacks the methoxy group.
Uniqueness
5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the combination of the bromine atom, methoxy group, and N-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)15-10-13(18)6-9-16(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUCEBEVXFHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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